molecular formula C18H26N2O3 B2757846 tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 2251053-64-0

tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2757846
CAS No.: 2251053-64-0
M. Wt: 318.417
InChI Key: DCNMUZMOHNNLDM-UHFFFAOYSA-N
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Description

tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an indole fused to a piperidine ring, with a tert-butyl ester and a methoxy group. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach starts with the formation of the indole ring, followed by the construction of the spirocyclic piperidine moiety. Key steps may include:

    Indole Formation: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes cyclization with a piperidine precursor, often facilitated by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of such complex molecules often relies on automated synthesis platforms and continuous flow chemistry to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions ensures scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), converting ketones to alcohols or reducing double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: Pd/C, LiAlH4, NaBH4

    Substitution: NaOMe, NaOEt, KCN

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Ethers, esters

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The spirocyclic structure is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The indole and piperidine moieties are common in many bioactive molecules, suggesting possible applications in treating neurological disorders, cancers, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate
  • tert-Butyl 4-hydroxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate
  • tert-Butyl 4-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate lies in its methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs, which may have different substituents like hydroxyl or chloro groups, leading to variations in their chemical behavior and biological activity.

Properties

IUPAC Name

tert-butyl 4-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)12-19-13-6-5-7-14(22-4)15(13)18/h5-7,19H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMUZMOHNNLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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